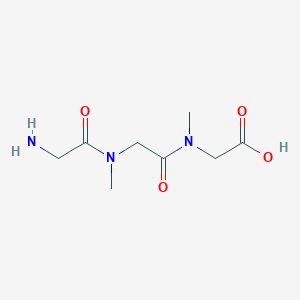
H-Gly-Sar-Sar-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-Sar-Sar-OH, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3O4 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Prodrug for Antibiotics
H-Gly-Sar-Sar-OH serves as a prodrug for glycylcycline antibiotics, which are known for their effectiveness against resistant bacterial strains. It has been shown to inhibit peptidases and enhance drug transport across cellular membranes, particularly in Caco-2 cell models. This property is crucial for improving the bioavailability of therapeutic agents in the gastrointestinal tract .
1.2 Inhibition of Peptide Transporters
Research indicates that this compound can inhibit peptide transporters such as PEPT1 and PEPT2, which are responsible for the uptake of di- and tripeptides in the intestines and various tissues. This inhibition can be leveraged to enhance the efficacy of co-administered drugs by preventing their premature degradation or excretion .
Cancer Research
2.1 Tumor Imaging Agent
Recent studies have proposed using this compound as a candidate for tumor imaging via positron emission tomography (PET). Its selective uptake by tumor cells, compared to normal tissues, allows for better visualization and monitoring of cancer progression. This application is particularly promising in pancreatic cancer research, where targeted imaging can lead to more effective treatment strategies .
2.2 Suppression of Tumor Growth
In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines by modulating oligopeptide transporter activity. The compound's interaction with these transporters may disrupt essential nutrient uptake in cancer cells, leading to reduced proliferation rates .
Analytical Techniques
3.1 Mass Spectrometry Studies
The fragmentation pathways of this compound have been studied using mass spectrometry techniques, revealing insights into its structural stability and degradation patterns under different conditions. These studies help in understanding how the compound behaves in biological systems, which is essential for its application in drug formulation and delivery .
3.2 Quantification Assays
A highly sensitive quantification assay for intracellular levels of this compound has been developed, enabling researchers to conduct semi-high-throughput screening for PEPT-1 inhibitors. This method significantly reduces resource requirements while maintaining accuracy, making it suitable for large-scale pharmacological studies .
Table 1: Summary of Applications
Table 2: Inhibition Potency Against PEPT Transporters
Eigenschaften
Molekularformel |
C8H15N3O4 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-10(6(12)3-9)4-7(13)11(2)5-8(14)15/h3-5,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UUAYUNPQUMIFQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN |
Sequenz |
GGG |
Synonyme |
Gly-Sar-Sar glycyl-sarcosyl-sarcosine glycylsarcosylsarcosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















